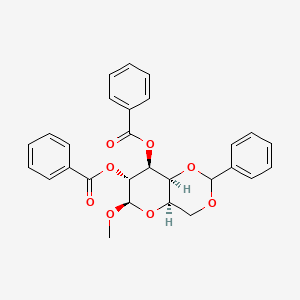

2,3-二苯甲酰基-4,6-O-亚苄基-β-D-半乳呋喃糖苷甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

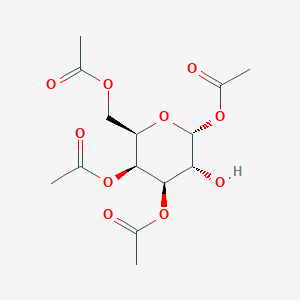

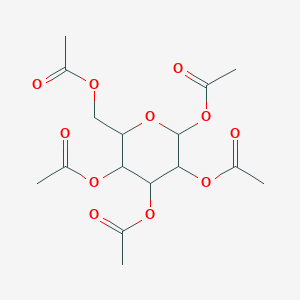

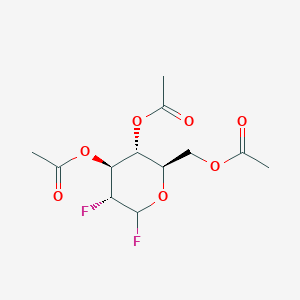

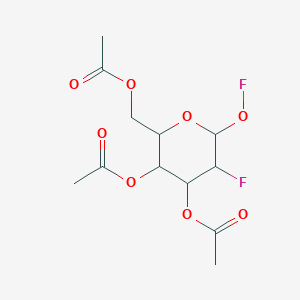

The synthesis of derivatives related to methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside involves multiple steps, including protection and deprotection strategies, as well as glycosylation reactions. For instance, the synthesis of O-benzylated thio sugars from derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose demonstrates the complexity and versatility of carbohydrate synthesis techniques. These processes often involve the sequential isomerization, acylation, and hydrolysis steps, followed by reactions with sulfur nucleophiles to produce thio sugars, showcasing the intricate manipulation of functional groups required to achieve desired targets (Nashed & Anderson, 1977).

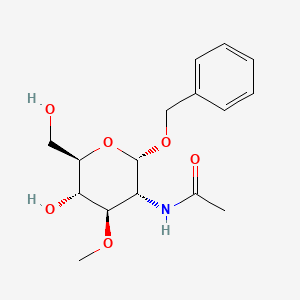

Molecular Structure Analysis

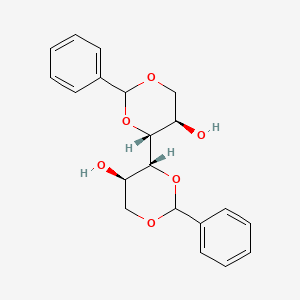

The molecular structure of compounds similar to methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is characterized by the presence of benzylidene and benzoyl protective groups. These groups influence the compound's reactivity and physical properties. For example, the synthesis and characterization of related glycosides reveal the impact of these groups on the glycosidic bond formation and the overall molecular conformation. Crystal structure analysis of such compounds can provide insights into their conformation, which is crucial for understanding their reactivity and interaction with other molecules (Krajewski et al., 1985).

Chemical Reactions and Properties

The chemical reactivity of methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside and its derivatives often involves selective acylation, benzylation, and glycosylation reactions. These reactions are pivotal in constructing complex carbohydrate structures. The selective benzylation of D-galactopyranosides, for example, demonstrates the nuanced control over functional group manipulation required in the synthesis of carbohydrate derivatives. Such selective reactions enable the construction of specific glycosidic linkages, essential for the synthesis of oligosaccharides and glycoconjugates (Flowers, 1975).

科学研究应用

化学合成和反应性研究涉及 2,3-二苯甲酰基-4,6-O-亚苄基-β-D-半乳呋喃糖苷甲酯的研究主要集中于其合成和反应性。Hull、Orchard 和 Owen (1977 年) 研究了甲基 d-葡萄吡喃糖苷和 -半乳吡喃糖苷的 4,6-二磺酸盐与硫亲核试剂的反应,展示了其化学行为的重要方面 (Hull、Orchard 和 Owen,1977 年)。类似地,Fréchet 和 Baer (1975 年) 探索了某些 2-O-苄基化 D-半乳吡喃糖基和 D-半乳呋喃糖基卤化物的合成和甲醇解,包括 2,3-二苯甲酰基-4,6-O-亚苄基-β-D-半乳呋喃糖苷甲酯的衍生物 (Fréchet 和 Baer,1975 年)。

亲和层析和配体开发Ziegler、Eckhardt、Strayle 和 Herzog (1992 年) 利用一系列 2,3-二-O-苯甲酰基-D-半乳吡喃糖苷,包括 2,3-二苯甲酰基-4,6-O-亚苄基-β-D-半乳呋喃糖苷甲酯的 α-和 β-衍生物,用于合成亲和层析中使用的配体,特别是用于从人血清中分离血清淀粉样蛋白 P (Ziegler、Eckhardt、Strayle 和 Herzog,1992 年)。

区域选择性酰化和甲基化Osborn、Brome、Harwood 和 Suthers (2001 年) 对 4,6-O-亚苄基-β-D-葡萄糖和半乳吡喃糖苷(包括 2,3-二苯甲酰基-4,6-O-亚苄基-β-D-半乳呋喃糖苷甲酯)的区域选择性 C-3-O-酰化和 O-甲基化进行的研究,提供了对碳水化合物化学领域中重要的选择性化学修饰的见解 (Osborn、Brome、Harwood 和 Suthers,2001 年)。

合成的粘蛋白片段在合成生物学的背景下,Abbas、Kohata 和 Matta (1987 年) 使用 2,3-二苯甲酰基-4,6-O-亚苄基-β-D-半乳呋喃糖苷甲酯的衍生物进行了合成粘蛋白片段的研究。这些研究对于理解复杂碳水化合物的合成和性质及其潜在的生物医学应用非常重要 (Abbas、Kohata 和 Matta,1987 年)。

作用机制

Target of Action

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is a biochemical used in proteomics research

Mode of Action

It is known that benzylidene acetals, a group to which this compound belongs, are widely used in synthetic carbohydrate chemistry . They form a new chiral center during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

As a benzylidene acetal, it may play a role in the synthesis of various sugars .

Result of Action

As a biochemical used in proteomics research , it may be involved in the study of proteins, their structures, functions, and interactions.

属性

IUPAC Name |

[(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUHSNJRXPSSA-UIMVVKBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53598-03-1 |

Source

|

| Record name | β-D-Galactopyranoside, methyl 4,6-O-(phenylmethylene)-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53598-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)